N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14N6O4S and its molecular weight is 422.42. The purity is usually 95%.
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Scientific Research Applications
Antiasthma Agents
Triazolopyrimidines, similar in structure to the compound , have been investigated for their potential as antiasthma agents. Specifically, compounds within the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine family have shown activity as mediator release inhibitors in the human basophil histamine release assay, indicating potential utility in asthma treatment (Medwid et al., 1990).
Antimicrobial Activity
New heterocyclic compounds incorporating the antipyrine moiety, which bear resemblance to the triazolopyrimidine structure, have been synthesized and evaluated for their antimicrobial properties. These compounds, including variations of pyrazolo[1,5-a]pyrimidines and related structures, have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).
Anticancer Agents
The synthesis of triazolopyrimidine derivatives, including nitro- and amino-substituted compounds, has been explored for their potential anticancer applications. The structural modifications and functional group additions to the triazolopyrimidine core are aimed at enhancing the compounds' anticancer activity, with some derivatives showing promise in preliminary evaluations (Makisumi, 1961).
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4S/c26-16-10-15(12-5-2-1-3-6-12)24-18(21-16)22-23-19(24)30-11-17(27)20-13-7-4-8-14(9-13)25(28)29/h1-10H,11H2,(H,20,27)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKIPCSGZMEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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